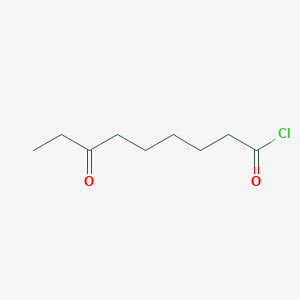

Nonanoyl chloride, 7-oxo-

Description

Contextualization of Acyl Halides as Activated Carboxylic Acid Derivatives

Acyl halides, and particularly acyl chlorides, are derivatives of carboxylic acids where the hydroxyl group is replaced by a halogen. This substitution dramatically increases the electrophilicity of the carbonyl carbon, transforming it into a highly reactive acylating agent. Acyl chlorides readily react with a variety of nucleophiles—such as alcohols, amines, and carbanions—to form esters, amides, and ketones, respectively. rsc.org This reactivity makes them indispensable reagents in organic synthesis for the construction of carbon-heteroatom and carbon-carbon bonds. rsc.orgnih.gov The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.orgnih.gov

Significance of Multifunctionalized Aliphatic Compounds in Chemical Research

Multifunctionalized aliphatic compounds, those bearing multiple reactive functional groups on a saturated carbon framework, are of paramount importance in chemical research and development. nih.gov These C(sp³)-rich structures offer access to a realm of chemical space that is distinct from traditional aromatic-based scaffolds, which is increasingly associated with improved pharmacological properties and clinical success in drug discovery. nih.gov The presence of multiple functional groups allows for sequential and orthogonal chemical modifications, enabling the construction of diverse molecular libraries for screening purposes. itu.edu.tr Compounds like Nonanoyl chloride, 7-oxo-, which combine the reactivity of an acyl chloride with a ketone on an aliphatic chain, serve as powerful synthons for creating complex target molecules, including natural products and advanced materials. chemrxiv.orgresearchgate.net

Structural Elucidation Challenges and Opportunities in Complex Carbonyl Systems

The structural elucidation of complex molecules containing multiple carbonyl groups, such as ketoacyl chlorides, presents both challenges and opportunities. numberanalytics.com Spectroscopic techniques are crucial for confirming the identity and purity of these compounds. swayam2.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying carbonyl groups. The C=O stretching frequency provides information about the type of carbonyl present (e.g., ketone, acyl chloride, ester). numberanalytics.comswayam2.ac.in In a molecule like Nonanoyl chloride, 7-oxo-, one would expect to see two distinct carbonyl absorption bands: one for the ketone and one for the acyl chloride, typically at higher wavenumbers. scribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. swayam2.ac.in The chemical shifts of protons and carbons adjacent to the carbonyl groups are particularly diagnostic. For instance, the α-protons to the ketone and the acyl chloride in Nonanoyl chloride, 7-oxo- would exhibit characteristic downfield shifts. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. swayam2.ac.in The fragmentation of ketoacyl chlorides can provide valuable structural information, often showing characteristic losses of chlorine and carbon monoxide.

These analytical methods, when used in combination, allow for the unambiguous determination of the structure of complex carbonyl systems. researchgate.net

Overview of Research Trajectories for Ketoacyl Chlorides

Research involving ketoacyl chlorides is advancing along several key trajectories. A primary focus is the development of new and more efficient synthetic methods for their preparation, particularly those that are environmentally benign and have a broad substrate scope. orgsyn.orgmdpi.com Another significant area is the exploration of their reactivity in novel synthetic transformations. This includes their use in metal-catalyzed cross-coupling reactions and multicomponent reactions to build molecular complexity rapidly. rsc.orgacs.org Furthermore, there is growing interest in utilizing ketoacyl chlorides as precursors for the synthesis of biologically active molecules and functional materials, driven by the demand for new pharmaceuticals and advanced polymers. nih.govfrontiersin.org The study of β-ketoacyl derivatives, for example, is crucial in understanding fatty acid biosynthesis and has implications for developing new therapeutics. frontiersin.orgnih.govresearchgate.net

Properties and Synthesis of Nonanoyl chloride, 7-oxo-

While specific experimental data for Nonanoyl chloride, 7-oxo- is not widely available in public literature, its properties can be inferred from its constituent functional groups and related known compounds like Nonanoyl chloride and 7-Oxo-nonanoic acid. nih.gov

Chemical and Physical Properties

The properties of Nonanoyl chloride, 7-oxo- are dictated by its nine-carbon aliphatic chain, the ketone at the 7-position, and the acyl chloride at the 1-position.

Table 1: Estimated and Known Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₅ClO₂ | - |

| Molecular Weight | 190.66 g/mol | - |

| Appearance | Likely a liquid at room temperature | Inferred |

| Boiling Point | Higher than Nonanoyl chloride (214.7 °C) | Inferred from chemsrc.com |

| Melting Point | Likely below 0 °C | Inferred from chemsrc.com |

| Solubility | Soluble in organic solvents; reacts with water | Inferred from chembk.com |

Table 2: Spectroscopic Data for Related Compounds

| Compound | Spectroscopic Data (IR ν_C=O) | Source |

|---|---|---|

| Nonanoyl chloride | ~1800 cm⁻¹ | Inferred from nist.gov |

| 7-Oxo-nonanoic acid | ~1710 cm⁻¹ (ketone), ~1710 cm⁻¹ (acid) | nih.gov |

| Nonanoyl chloride, 7-oxo- (Predicted) | ~1800 cm⁻¹ (acyl chloride), ~1715 cm⁻¹ (ketone) | Inferred |

Synthesis and Preparation

The synthesis of Nonanoyl chloride, 7-oxo- would logically start from its corresponding carboxylic acid, 7-oxo-nonanoic acid. The standard and most direct method for this transformation is the treatment of the carboxylic acid with a chlorinating agent.

A plausible synthetic route is outlined below:

Preparation of 7-Oxo-nonanoic acid: This precursor can be synthesized through various established methods, such as the oxidation of a corresponding alcohol or the ozonolysis of a cyclic alkene.

Conversion to Acyl Chloride: The 7-oxo-nonanoic acid would then be reacted with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.org A patent describes the conversion of 7-keto-nonanoic acid to the corresponding nonanoyl chloride, indicating the feasibility of this step. google.com The reaction typically proceeds by refluxing the acid with an excess of the chlorinating agent, followed by distillation to purify the resulting acyl chloride.

Example Reaction Scheme: HOOC-(CH₂)₅-CO-CH₂-CH₃ + SOCl₂ → ClCO-(CH₂)₅-CO-CH₂-CH₃ + SO₂ + HCl

This method is widely used for preparing acyl chlorides from carboxylic acids, including those containing other functional groups like ketones, provided the conditions are controlled to avoid side reactions. orgsyn.org

Structure

3D Structure

Propriétés

Numéro CAS |

144121-58-4 |

|---|---|

Formule moléculaire |

C9H15ClO2 |

Poids moléculaire |

190.67 g/mol |

Nom IUPAC |

7-oxononanoyl chloride |

InChI |

InChI=1S/C9H15ClO2/c1-2-8(11)6-4-3-5-7-9(10)12/h2-7H2,1H3 |

Clé InChI |

BMJPZMQXSPPXPJ-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)CCCCCC(=O)Cl |

Origine du produit |

United States |

Synthetic Methodologies for Nonanoyl Chloride, 7 Oxo and Analogous Structures

Direct Conversion Strategies from 7-Oxononanoic Acid

The most straightforward approach to Nonanoyl chloride, 7-oxo- involves the direct conversion of 7-oxononanoic acid. This transformation hinges on the replacement of the hydroxyl group of the carboxylic acid with a chlorine atom. Several reagents are commonly employed for this purpose, with thionyl chloride and oxalyl chloride being the most prominent.

Utilization of Thionyl Chloride (SOCl₂) and Related Reagents

Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a good leaving group. The reaction of 7-oxononanoic acid with thionyl chloride would be expected to selectively yield 7-oxononanoyl chloride. The ketone functional group is generally less reactive towards thionyl chloride under the conditions typically used for acyl chloride formation.

The reaction is often performed in an inert solvent or using neat thionyl chloride. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. While effective, thionyl chloride can sometimes lead to side reactions, particularly at elevated temperatures.

Application of Oxalyl Chloride in Acid Chlorination Protocols

Oxalyl chloride is another effective reagent for the conversion of carboxylic acids to acyl chlorides and is often considered a milder and more selective alternative to thionyl chloride. This increased selectivity is particularly advantageous in the synthesis of multifunctional molecules like 7-oxononanoyl chloride, as it minimizes the risk of side reactions involving the ketone group.

The reaction with oxalyl chloride is typically carried out in an inert solvent, such as dichloromethane, often with a catalytic amount of N,N-dimethylformamide (DMF). The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, facilitating product isolation. Given its milder nature, oxalyl chloride is often the preferred reagent for substrates sensitive to harsher conditions.

| Reagent | Typical Conditions | Byproducts | Selectivity |

| Thionyl Chloride (SOCl₂) ** | Neat or in an inert solvent, often with heating. | SO₂, HCl (gaseous) | Good, but can be less selective at higher temperatures. |

| Oxalyl Chloride ((COCl)₂) ** | Inert solvent (e.g., CH₂Cl₂), often with catalytic DMF, typically at room temperature. | CO, CO₂, HCl (gaseous) | Excellent, generally more selective than thionyl chloride. |

Mechanistic Investigations of Carboxylic Acid to Acyl Chloride Transformations

The mechanism for the conversion of a carboxylic acid to an acyl chloride using either thionyl chloride or oxalyl chloride involves a nucleophilic acyl substitution pathway.

With thionyl chloride , the carboxylic acid oxygen attacks the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride.

In the case of oxalyl chloride , particularly with a DMF catalyst, the reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt. The carboxylic acid then reacts with the Vilsmeier reagent to form a reactive intermediate. A subsequent attack by a chloride ion on the carbonyl carbon yields the acyl chloride, regenerating the DMF catalyst and releasing carbon dioxide and carbon monoxide. This catalytic cycle contributes to the mildness and efficiency of the reaction.

Synthesis from Methyl Ketones via Halogenation-Substitution Pathways

An alternative synthetic route to acyl chlorides involves the transformation of methyl ketones. This pathway typically involves a halogenation step followed by a substitution or rearrangement.

Exploration of Sulfur Monochloride-Mediated Conversions

A notable one-step method for the conversion of methyl ketones to acyl chlorides utilizes sulfur monochloride (S₂Cl₂). This reaction has been demonstrated to be effective for aromatic and heteroaromatic methyl ketones. The process typically involves treating the methyl ketone with sulfur monochloride in the presence of a catalytic amount of pyridine (B92270) in a high-boiling solvent like chlorobenzene.

While this method is well-established for aromatic methyl ketones, its application to aliphatic methyl ketones, such as the precursor to 7-oxononanoyl chloride, may require optimization of reaction conditions to ensure good yields and prevent potential side reactions with the aliphatic chain.

Chain Elongation and Functionalization Approaches

The construction of the C9 backbone and the installation of the 7-oxo group can be approached in two main ways: by functionalizing a pre-existing nine-carbon chain or by building the chain in a manner that incorporates the desired functionality from the outset.

The direct introduction of a ketone onto a saturated, unactivated aliphatic chain, such as that in nonanoyl chloride, represents a significant synthetic challenge. The C-H bonds along the alkyl chain have similar bond dissociation energies, making regioselective oxidation difficult. Most methods for C-H oxidation are either unselective or require the presence of directing groups or activating features not present in a simple acyl chloride.

Hypothetically, such a transformation would fall under the category of late-stage functionalization. Research in this area often involves transition-metal catalysis (e.g., with iron, ruthenium, or palladium) and highly reactive oxidants. However, achieving selectivity for the C-7 position over the other methylene (B1212753) groups (C-2 through C-6, and C-8) without a directing group is not currently a standard or practical synthetic operation. Therefore, synthetic strategies typically focus on installing the required functionality in a precursor molecule before forming the final acyl chloride.

A more feasible and common approach is to use a precursor molecule that contains a functional group at the desired position, which can then be converted into a ketone. The Wacker-Tsuji oxidation and ozonolysis are powerful and well-established methods for this purpose.

Wacker-Tsuji Oxidation: The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that reliably converts terminal alkenes into methyl ketones. alfa-chemistry.comorganic-chemistry.org To synthesize 7-oxononanoic acid, a logical precursor would be 8-nonenoic acid. In this reaction, the terminal double bond is attacked by water as a nucleophile, following Markovnikov's rule, to selectively yield the methyl ketone at the C-7 position after oxidation. alfa-chemistry.comlibretexts.org The catalytic cycle involves a palladium(II) catalyst, and a co-oxidant, typically copper(II) chloride, is used to regenerate the active catalyst with oxygen as the terminal oxidant. organic-chemistry.orgwikipedia.org

The resulting 7-oxononanoic acid can then be readily converted to Nonanoyl chloride, 7-oxo- using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Ozonolysis: Ozonolysis is another powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. wikipedia.org To generate a ketone at the C-7 position, a precursor with a double bond at C-7 (e.g., an isomer of oleic acid) would be required. The alkene is treated with ozone at low temperatures, typically -78 °C, to form an unstable primary ozonide, which rearranges to a more stable secondary ozonide. google.com The workup conditions following ozonolysis determine the final product. A reductive workup, often using zinc dust or dimethyl sulfide, cleaves the ozonide to yield ketones or aldehydes. wikipedia.org In this case, it would yield the desired 7-oxo compound.

The following table summarizes these targeted oxidation approaches.

| Method | Starting Material | Key Reagents | Intermediate Product | Final Step Reagents |

| Wacker-Tsuji Oxidation | 8-Nonenoic acid | PdCl₂, CuCl₂, O₂, H₂O/DMF | 7-Oxononanoic acid | SOCl₂ or (COCl)₂ |

| Ozonolysis | An unsaturated fatty acid with a C7=C8 double bond | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | 7-Oxononanoic acid | SOCl₂ or (COCl)₂ |

Stereoselective Synthesis of Enantiopure Derivatives (if applicable for chiral centers near the ketone)

The target molecule, Nonanoyl chloride, 7-oxo-, is achiral. However, if a substituent were introduced at a position alpha to the ketone (i.e., at C-6 or C-8), a stereogenic center would be created. The following sections discuss methodologies for the stereoselective synthesis of such chiral analogs.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Evans oxazolidinones and pseudoephedrine amides are prominent examples of effective chiral auxiliaries.

For the synthesis of a chiral analog of 7-oxononanoic acid, one could envision a strategy involving the asymmetric alkylation of a carboxylic acid derivative controlled by a chiral auxiliary.

Hypothetical Synthetic Route using an Evans Auxiliary:

Attachment: A suitable precursor, such as a six-carbon dicarboxylic acid monoester, could be coupled to an Evans oxazolidinone chiral auxiliary to form an N-acyl oxazolidinone.

Asymmetric Alkylation: The α-proton of this imide can be selectively deprotonated with a base like lithium diisopropylamide (LDA) to form a chiral enolate. The bulky auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., an ethyl halide) to attack from the opposite face, thereby creating a new stereocenter with high diastereoselectivity.

Cleavage: The auxiliary can be cleaved, for example by hydrolysis, to reveal the chiral carboxylic acid.

Elaboration and Oxidation: The resulting molecule would then undergo further chain elongation and functional group manipulation, followed by oxidation to install the 7-oxo group, yielding an enantiopure chiral analog of 7-oxononanoic acid.

The following table provides examples of common chiral auxiliaries.

| Chiral Auxiliary | Typical Application | Attachment Method | Cleavage Method |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Acylation of the auxiliary with an acyl chloride or acid anhydride | Hydrolysis (acidic or basic), Reductive cleavage (e.g., LiBH₄) |

| Pseudoephedrine | Asymmetric α-alkylation of carboxylic acids | Amide formation with an acyl chloride or carboxylic acid | Hydrolysis (acidic or basic) |

| SAMP/RAMP Hydrazones | Asymmetric α-alkylation of ketones and aldehydes | Condensation with the carbonyl group | Ozonolysis or hydrolysis |

Asymmetric Induction in Carbonyl Functionalization

Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over another in a reaction, controlled by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org This is a cornerstone of modern asymmetric synthesis.

Catalyst-Controlled Asymmetric Synthesis: Instead of incorporating a chiral piece into the substrate, a chiral catalyst can be used in sub-stoichiometric amounts to create the desired stereocenter. This approach is often more atom-economical.

For synthesizing a chiral analog of Nonanoyl chloride, 7-oxo-, one could consider two main strategies:

Asymmetric Hydrogenation of the Ketone: If the 7-oxo group is reduced to a hydroxyl group using a chiral catalyst, a chiral alcohol is formed. Catalysts such as Ru-BINAP systems, developed by Noyori, are highly effective for the enantioselective reduction of ketones. nih.gov This creates a chiral 7-hydroxynonanoic acid derivative with high enantiomeric excess. While this product is an alcohol rather than a ketone, it represents a common strategy for creating chiral centers adjacent to a carbonyl position.

Asymmetric Alkylation/Addition to an Enolate: A prochiral enolate of a 7-oxo-ester could be treated with an electrophile in the presence of a chiral catalyst. Chiral phase-transfer catalysts or chiral Lewis acid complexes can create a chiral environment around the enolate, directing the approach of the electrophile to create a stereocenter at the C-6 or C-8 position with high enantioselectivity.

The table below outlines some catalytic approaches relevant to ketones.

| Asymmetric Reaction | Catalyst Type | Reagents | Product Type |

| Asymmetric Hydrogenation | Chiral Ru- or Rh-diphosphine complexes (e.g., Ru-BINAP) | H₂ gas | Chiral secondary alcohol |

| Asymmetric Transfer Hydrogenation | Chiral Ru/diamine or Ir/diamine complexes | Formic acid or isopropanol | Chiral secondary alcohol |

| Asymmetric Aldol Reaction | Chiral Lewis acids, Proline and its derivatives | Aldehyde/Ketone + Enolate | Chiral β-hydroxy ketone |

| Asymmetric Alkylation | Chiral phase-transfer catalysts, Chiral N-heterocyclic carbenes | Enolate + Alkyl halide | Chiral α-alkylated ketone |

Reactivity and Reaction Mechanisms of Nonanoyl Chloride, 7 Oxo

Reactions Involving the 7-Oxo Ketone Functionality

The ketone functional group in Nonanoyl chloride, 7-oxo- is significantly less reactive than the acyl chloride group. youtube.com The acyl chloride is one of the most reactive carboxylic acid derivatives, whereas the ketone is less electrophilic. libretexts.org This reactivity difference means that nucleophiles will preferentially attack the acyl chloride. Therefore, to perform reactions selectively at the 7-oxo position, the acyl chloride group must typically be protected or transformed into a less reactive functional group first.

Direct nucleophilic addition to the ketone of Nonanoyl chloride, 7-oxo- is generally not feasible. Potent nucleophiles such as cyanide ions (for cyanohydrin formation) or Grignard reagents would rapidly and preferentially react with the acyl chloride moiety. chemistrysteps.com

To achieve selective transformation at the ketone, a multi-step strategy is required. A common approach involves converting the highly reactive acyl chloride into a less reactive functional group, such as an ester or an amide. For instance, the acyl chloride can be converted to a methyl ester via reaction with methanol. This ester is less electrophilic than the acyl chloride but more reactive than the ketone towards certain reagents.

Even after conversion to an ester, careful selection of reagents and reaction conditions is necessary. For example, a Grignard reagent could potentially add to the ketone to form a tertiary alcohol. However, Grignard reagents also react with esters. Success would depend on subtle differences in reactivity, often requiring low temperatures and controlled stoichiometry to favor reaction at the ketone over the ester. A more reliable strategy would be to protect the ketone, react the acyl chloride, and then deprotect the ketone for subsequent reactions.

A hypothetical reaction sequence for selective addition to the ketone could be:

| Step | Action | Reagent/Condition | Intermediate/Product |

| 1 | Conversion of Acyl Chloride | Methanol (CH₃OH) | Methyl 7-oxononanoate |

| 2 | Nucleophilic Addition to Ketone | 1. R-MgX, Low Temp. 2. H₃O⁺ workup | Methyl 7-hydroxy-7-alkylnonanoate |

This table outlines a possible, albeit challenging, pathway for selective nucleophilic addition to the ketone functionality by first modifying the acyl chloride group.

Reductions to Secondary Alcohols (e.g., Selective Hydride Reductions)

The reduction of Nonanoyl chloride, 7-oxo- to a secondary alcohol requires careful consideration of the relative reactivity of the acyl chloride and ketone moieties. Acyl chlorides are among the most reactive carboxylic acid derivatives, while ketones are moderately reactive. This reactivity differential dictates the choice of reducing agent for achieving selective transformations.

Powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), will readily reduce both functional groups. The acyl chloride would be reduced first to an aldehyde intermediate, which is then immediately reduced to a primary alcohol. chemistrysteps.comsaskoer.ca Simultaneously, the ketone at the C-7 position would be reduced to a secondary alcohol. Therefore, treatment with an excess of LiAlH₄ would yield nonane-1,7-diol.

Achieving the selective reduction of only the ketone group to a secondary alcohol while leaving the acyl chloride intact is a significant synthetic challenge. Milder reagents like sodium borohydride (B1222165) (NaBH₄), which are commonly used to reduce ketones and aldehydes, also react with highly reactive acyl chlorides. chemistrysteps.comwikipedia.org However, by carefully controlling reaction conditions (e.g., low temperature) and using sterically hindered or less reactive hydride sources, some level of selectivity may be achieved. One such reagent is lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H), which is known for its ability to reduce acyl chlorides to aldehydes without further reduction. chemistrysteps.comwikipedia.org Its bulk and reduced reactivity might allow for preferential attack at the more sterically accessible ketone over the acyl chloride under specific conditions, although the acyl chloride remains a highly reactive electrophile.

A more reliable strategy for the selective reduction of the ketone would involve a protecting group strategy. The acyl chloride could first be converted to a less reactive ester. Subsequently, the ketone can be selectively reduced to a secondary alcohol using NaBH₄, as esters are generally unreactive towards this reagent.

Table 1: Reactivity of Hydride Reagents with Carbonyl Groups in Nonanoyl chloride, 7-oxo-

| Reagent | Formula | Reactivity with Acyl Chloride (C1) | Reactivity with Ketone (C7) | Expected Product(s) |

|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | High (reduces to primary alcohol) | High (reduces to secondary alcohol) | Nonane-1,7-diol |

| Sodium Borohydride | NaBH₄ | Moderate to High (reduces to primary alcohol) | High (reduces to secondary alcohol) | Mixture, primarily Nonane-1,7-diol |

| Lithium tri(t-butoxy)aluminum hydride | LiAl(OtBu)₃H | High (reduces to aldehyde) | Moderate (reduces to secondary alcohol) | Potential for selective reduction of acyl chloride to 7-oxononanal at low temperatures. |

α-Carbon Reactivity: Enolization and Enolate Chemistry

The structure of Nonanoyl chloride, 7-oxo- presents three positions with α-protons that can be removed to form an enolate: the C-2, C-6, and C-8 positions. The acidity of these protons, and thus the ease of enolate formation, is determined by the adjacent carbonyl group.

The protons on the α-carbons flanking the ketone (C-6 and C-8) are significantly acidic (pKa ≈ 19-20 in DMSO) and are the most likely sites for deprotonation under basic conditions. masterorganicchemistry.com In contrast, protons α to an acyl chloride are also acidic but the high electrophilicity of the acyl chloride itself complicates reactions involving base.

The regioselectivity of enolate formation at the ketone can be controlled by the choice of base and reaction conditions:

Kinetic Enolate : Using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) will preferentially remove a proton from the less sterically hindered C-8 position. This rapidly forms the less substituted, kinetic enolate. bham.ac.uk

Thermodynamic Enolate : Using a smaller, weaker base such as an alkoxide (e.g., NaOEt) at higher temperatures allows for equilibration. This favors the formation of the more substituted, and typically more stable, thermodynamic enolate at the C-6 position. bham.ac.uk

Once formed, these enolates are potent nucleophiles, capable of reacting with various electrophiles at the α-carbon. masterorganicchemistry.comyoutube.com However, the presence of the highly reactive acyl chloride group within the same molecule creates the potential for intramolecular reactions, which could compete with any intended intermolecular reactions.

Table 2: α-Proton Acidity in Nonanoyl chloride, 7-oxo-

| Position | Adjacent Functional Group | Approximate pKa | Notes on Enolate Formation |

|---|---|---|---|

| C-2 | Acyl Chloride | ~16 | Deprotonation is possible but complicated by the high reactivity of the acyl chloride. |

| C-6 | Ketone | ~19-20 | Forms the more substituted (thermodynamic) enolate. |

| C-8 | Ketone | ~19-20 | Forms the less substituted (kinetic) enolate due to less steric hindrance. |

Interplay Between Acyl Chloride and Ketone Reactivities

The dual functionality of Nonanoyl chloride, 7-oxo- necessitates a deep understanding of the inherent reactivity differences between the acyl chloride and ketone groups to achieve controlled, selective chemical transformations. The key to this control lies in the differing electrophilicity of the two carbonyl carbons. The carbon of the acyl chloride is significantly more electrophilic than the ketone carbon due to the strong electron-withdrawing inductive effect of the chlorine atom and the fact that chloride is an excellent leaving group.

Chemoselective Transformations: Prioritizing One Functional Group Over the Other

Chemoselectivity is paramount when working with bifunctional molecules like Nonanoyl chloride, 7-oxo-. nsf.gov By selecting the appropriate reagent, it is possible to target one functional group while leaving the other untouched.

Nucleophilic Acyl Substitution at C-1 : The majority of nucleophiles (e.g., alcohols, amines, Grignard reagents) will react preferentially at the highly electrophilic acyl chloride. For instance, adding one equivalent of an alcohol would selectively form an ester, leaving the ketone intact. Similarly, an organocuprate (Gilman reagent) would attack the acyl chloride to form a new ketone at C-1, without reacting with the existing C-7 ketone. chemistrysteps.com

Nucleophilic Addition at C-7 : Selective reaction at the ketone requires a reagent that reacts with ketones but not with the more reactive acyl chloride. This is generally difficult to achieve. However, as discussed in the reduction section, highly specific or sterically demanding reagents might favor the less-hindered carbonyl. Another approach is to temporarily convert the acyl chloride into a less reactive group, perform the desired reaction on the ketone, and then regenerate the acyl chloride.

Table 4: Predicted Chemoselective Reactions

| Reagent (1 equivalent) | Primary Site of Reaction | Resulting Functional Group(s) |

|---|---|---|

| Methanol (CH₃OH) / Pyridine (B92270) | Acyl Chloride (C-1) | Methyl Ester and Ketone |

| Dimethylamine ((CH₃)₂NH) | Acyl Chloride (C-1) | N,N-Dimethylamide and Ketone |

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | Acyl Chloride (C-1) | Two Ketone Groups (at C-1 and C-7) |

| Sodium Borohydride (NaBH₄) | Both sites, likely starting with C-1 | Primary and Secondary Alcohols |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Ketone (C-7) | Alkene and Acyl Chloride |

Intramolecular Reactions Leading to Cyclized Products

The linear nine-carbon chain of Nonanoyl chloride, 7-oxo- allows for the possibility of intramolecular reactions, particularly cyclizations. The most probable intramolecular pathway would involve the formation of an enolate from the ketone, which then acts as an internal nucleophile, attacking the electrophilic acyl chloride.

Enolate at C-6 : If an enolate is formed at the C-6 position, its subsequent attack on the C-1 acyl chloride would result in the formation of an eight-membered cyclic β-diketone. Eight-membered rings are entropically less favored than five- or six-membered rings, but their formation is possible.

Enolate at C-8 : Formation of the kinetic enolate at the C-8 position followed by an intramolecular attack on the C-1 acyl chloride would lead to a ten-membered cyclic β-diketone. The formation of such medium-to-large rings can be feasible, especially under high-dilution conditions that favor intramolecular processes over intermolecular polymerization.

Macrolactonization is not a direct reaction for this molecule. However, if the compound were to undergo a sequence of reactions—for example, reduction of the ketone to a hydroxyl group and hydrolysis of the acyl chloride to a carboxylic acid—the resulting 7-hydroxynonanoic acid could then undergo an acid-catalyzed intramolecular esterification (lactonization) to form a ten-membered lactone.

Tandem Reaction Sequences and Cascade Processes

Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, could be designed using Nonanoyl chloride, 7-oxo- as a starting material. nih.govnih.gov Such sequences leverage the distinct reactivity of the two functional groups.

A hypothetical tandem reaction could be initiated by the addition of a vinyl Grignard reagent to the acyl chloride. acs.org This would first form an α,β-unsaturated ketone at the C-1 position. The liberated magnesium thiolate from a thioester reaction or a similar nucleophile present in the reaction could then potentially engage in a conjugate addition with the newly formed unsaturated system or react with the existing C-7 ketone, all within a single pot.

Another plausible cascade could involve an intermolecular reaction followed by an intramolecular cyclization. For example, an intermolecular aldol (B89426) reaction could be initiated by forming the C-8 enolate and reacting it with an external aldehyde. The resulting β-hydroxyketone intermediate, possessing a nucleophilic hydroxyl group, could then attack the acyl chloride at C-1 in situ to form a macrocyclic lactone, completing a three-step (enolate formation, aldol addition, lactonization) cascade.

Applications in Complex Molecule Synthesis and Chemical Transformations

Building Block for Natural Product Synthesis (e.g., Long-chain Lipids, Fatty Acid Derivatives)

The structural attributes of nonanoyl chloride, 7-oxo- make it a valuable precursor in the synthesis of various natural products, particularly those containing long-chain lipid and fatty acid derivative scaffolds. The acyl chloride moiety provides a reactive handle for esterification and amidation reactions, while the ketone group can be utilized for further functionalization or as a key structural element.

A significant application of nonanoyl chloride, 7-oxo- is in the synthesis of oxidized phospholipids (B1166683). These molecules are critical in various biological processes and are often markers of oxidative stress. One notable example is the formation of 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PONPC), an oxidized phospholipid implicated in inflammatory responses. The synthesis of PONPC can be envisioned through the acylation of a lysophospholipid, such as 1-palmitoyl-sn-glycero-3-phosphocholine, with 7-oxononanoyl chloride. This reaction, catalyzed by an appropriate acyltransferase or through chemical synthesis, would install the 7-oxo-nonanoyl moiety at the sn-2 position of the glycerol (B35011) backbone, yielding the target oxidized phospholipid.

The general structure of PONPC is provided below:

| Compound Name | Molecular Formula | Molecular Weight | IUPAC Name |

| 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine | C33H64NO9P | 649.8 g/mol | [(2R)-3-hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate (B84403) nih.gov |

While the in vivo formation of PONPC often occurs through the oxidation of phospholipids containing unsaturated fatty acids , the use of 7-oxononanoyl chloride in a targeted synthetic approach offers a direct and controlled method to produce this and other structurally related oxidized phospholipids for research purposes.

The ketone functionality within nonanoyl chloride, 7-oxo- allows for its use in the construction of various biologically active molecules where a keto group is a key pharmacophore. An example of a similar biologically active keto-containing lipid is 9-oxononanoyl cholesterol, which has been synthesized and studied for its role in lipid peroxidation. Although the reported synthesis of this specific molecule utilized the ozonolysis of oleic acid nih.gov, the use of 7-oxononanoyl chloride to acylate cholesterol or other sterol backbones presents a viable alternative synthetic route to this and other keto-steroid derivatives. Such compounds are of interest in studying the biological effects of lipid oxidation products.

Reagent in Cross-Coupling Methodologies

Acyl chlorides are well-established coupling partners in a variety of transition metal-catalyzed cross-coupling reactions. The reactivity of the carbon-chlorine bond in the acyl chloride group of nonanoyl chloride, 7-oxo- allows it to participate in reactions that form new carbon-carbon bonds, making it a useful reagent for introducing a keto-nonanoyl fragment into organic molecules.

Nickel-catalyzed reductive cross-coupling reactions have emerged as powerful tools for the formation of C-C bonds. These reactions typically involve the coupling of two different electrophiles, such as an aryl or acyl chloride and an alkyl iodide, in the presence of a nickel catalyst and a reducing agent. While specific examples utilizing nonanoyl chloride, 7-oxo- are not prevalent in the literature, the general mechanism of such reactions suggests its potential applicability. In a hypothetical reaction, nonanoyl chloride, 7-oxo- could be coupled with an alkyl iodide to form a more complex ketone, expanding its carbon skeleton. The ketone group within the nonanoyl chloride, 7-oxo- would likely be tolerated under the mild conditions often employed in these reactions.

Palladium-catalyzed reactions are cornerstones of modern organic synthesis. Acyl chlorides are known to participate in various palladium-catalyzed processes, including Stille coupling, Suzuki coupling, and Heck-type reactions, often as a means to introduce an acyl group. Nonanoyl chloride, 7-oxo- could serve as the acylating agent in these reactions to introduce the 7-oxononanoyl moiety onto a wide range of substrates. For instance, in a palladium-catalyzed Stille coupling, nonanoyl chloride, 7-oxo- could react with an organotin reagent to form a new ketone. Similarly, in a Suzuki coupling, it could be coupled with an organoboron compound. These reactions offer a versatile platform for the synthesis of complex molecules containing the keto-acyl functionality.

Precursor for Advanced Polymeric Materials and Surfactants (focus on chemical aspects, not industrial product details)

The bifunctional nature of nonanoyl chloride, 7-oxo- also lends itself to applications in materials science, particularly as a precursor for the synthesis of specialized polymers and surfactants.

The most common method for synthesizing N-acyl amino acid surfactants is the Schotten-Baumann reaction, which involves the acylation of an amino acid with an acyl chloride under alkaline conditions researchgate.netnih.govgoogle.com. Nonanoyl chloride, 7-oxo- can be employed in this reaction to produce N-(7-oxononanoyl) amino acids. The resulting molecules would possess a polar head group from the amino acid, a hydrophobic tail from the nonanoyl chain, and a reactive ketone functionality. This ketone group could be further modified to introduce other functionalities or to crosslink the surfactant molecules, leading to the formation of novel materials.

A general reaction scheme for the synthesis of an N-(7-oxononanoyl) amino acid salt is as follows:

Step 1: Halogenation of the Fatty Acid: 7-oxononanoic acid is reacted with a halogenating agent, such as thionyl chloride, to form nonanoyl chloride, 7-oxo-.

Step 2: Schotten-Baumann Reaction: The resulting nonanoyl chloride, 7-oxo- is then reacted with an amino acid in the presence of a base to yield the N-acyl amino acid surfactant google.com.

The presence of the ketone group offers a point for further chemical elaboration, potentially leading to the development of stimuli-responsive surfactants or functionalized polymeric materials. While specific examples of polymers derived from nonanoyl chloride, 7-oxo- are not widely reported, its structure suggests potential as a monomer or cross-linking agent in the synthesis of polyesters or polyamides with pendant ketone groups. These ketone functionalities could then be used for post-polymerization modifications to tailor the material's properties.

Information regarding the chemical compound "Nonanoyl chloride, 7-oxo-" is not available in publicly accessible scientific literature and chemical databases.

Extensive searches for "Nonanoyl chloride, 7-oxo-," as well as related nomenclature such as "7-oxononanoyl chloride," did not yield specific data regarding its synthesis, chemical properties, applications in complex molecule synthesis, or its contributions to methodological development in organic chemistry.

The available literature and data pertain to the related but structurally distinct compound, Nonanoyl chloride . This compound lacks the specified ketone (oxo) group at the 7th position of the carbon chain. Information for other derivatives, such as "8-Methoxy-7-oxo-octanoyl chloride," was found but is not relevant to the requested subject.

Due to the absence of specific research findings, experimental data, and scholarly articles on "Nonanoyl chloride, 7-oxo-," it is not possible to generate the requested scientific article. The compound may be a novel or theoretical substance that has not been synthesized or characterized in published research. Therefore, no data tables or detailed discussions on its role in organic chemistry can be provided.

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 7-oxononanoyl chloride, both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei within the carbonyl and alkane chain portions of the molecule.

Elucidation of Carbonyl and Alkane Chain Environments (¹H, ¹³C NMR)

¹H NMR Spectroscopy: The ¹H NMR spectrum of 7-oxononanoyl chloride is expected to exhibit distinct signals corresponding to the protons in different chemical environments along the nine-carbon chain. The protons alpha to the acyl chloride carbonyl (C2) would be the most deshielded of the methylene (B1212753) protons due to the strong electron-withdrawing effect of the acyl chloride group, likely resonating in the range of 2.5-3.0 ppm. Protons alpha to the ketone carbonyl (C6 and C8) would also be deshielded, appearing in the region of 2.2-2.7 ppm. The remaining methylene protons (C3, C4, C5) would show signals in the more shielded region of 1.2-1.8 ppm. The terminal methyl group (C9) would be the most shielded, producing a triplet signal around 0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon skeleton. The two carbonyl carbons are the most deshielded. The acyl chloride carbonyl carbon (C1) is expected to resonate in the range of 170-180 ppm. The ketone carbonyl carbon (C7) would appear further downfield, typically in the 200-215 ppm region for aliphatic ketones. The carbons alpha to the carbonyl groups (C2, C6, and C8) would be deshielded compared to other methylene carbons, with expected chemical shifts between 30 and 50 ppm. The other methylene carbons (C3, C4, and C5) would be found in the more typical alkane region of 20-30 ppm, and the terminal methyl carbon (C9) would be the most shielded, with a chemical shift around 14 ppm.

For a related compound, 9-oxononanoyl cholesterol, the ester carbonyl carbon was observed at 173.28 ppm and the aldehyde carbon at 202.82 ppm, with the alpha-carbons to these groups appearing at 35.76 ppm and 27.98 ppm respectively. While this is an ester with an aldehyde, it provides an indication of the expected chemical shift regions for a long-chain oxo-acyl compound.

Predicted ¹H and ¹³C NMR Data for 7-Oxononanoyl Chloride

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | 170-180 |

| 2 | 2.5-3.0 (t) | 40-50 |

| 3 | 1.6-1.8 (m) | 20-30 |

| 4 | 1.3-1.5 (m) | 20-30 |

| 5 | 1.5-1.7 (m) | 20-30 |

| 6 | 2.2-2.7 (t) | 35-45 |

| 7 | - | 200-215 |

| 8 | 2.2-2.7 (q) | 30-40 |

| 9 | 0.9 (t) | ~14 |

(Note: t = triplet, q = quartet, m = multiplet. These are predicted values and may vary in an experimental setting.)

Advanced NMR Techniques for Stereochemical Assignments (if chiral derivatives are formed)

Since 7-oxononanoyl chloride itself is not chiral, advanced NMR techniques for stereochemical assignment are not directly applicable. However, if this compound were to react to form chiral derivatives, for instance, through the reaction of the ketone at C7 to form a chiral center, then techniques such as the use of chiral shift reagents or the formation of diastereomers could be employed. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the connectivity and assigning the ¹H and ¹³C signals unambiguously.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 7-oxononanoyl chloride. This would allow for the determination of its elemental composition, confirming the molecular formula C₉H₁₅ClO₂. The expected exact mass can be calculated and compared to the experimental value to provide strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) would provide detailed structural information by analyzing the fragmentation of a selected precursor ion. The fragmentation of 7-oxononanoyl chloride would be expected to be directed by its two functional groups.

Key fragmentation pathways for carbonyl compounds include alpha-cleavage and McLafferty rearrangement. For 7-oxononanoyl chloride, alpha-cleavage adjacent to the acyl chloride carbonyl would be a prominent fragmentation, leading to the loss of a chlorine radical or a COCl radical. Alpha-cleavage adjacent to the ketone carbonyl is also expected. jove.comlibretexts.org The McLafferty rearrangement is possible for the ketone if there is a gamma-hydrogen available. jove.com

Expected Key Fragment Ions in the Mass Spectrum of 7-Oxononanoyl Chloride

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| M-Cl | [CH₃(CH₂)₅CO(CH₂)₅CO]⁺ | Loss of chlorine radical from the molecular ion |

| M-COCl | [CH₃(CH₂)₅CO(CH₂)₄CH₂]⁺ | Loss of chlorocarbonyl radical |

| 113 | [CO(CH₂)₅COCl]⁺ | Cleavage between C6 and C7 |

| 99 | [CH₃CH₂CO(CH₂)₅]⁺ | Cleavage between C5 and C6 |

| 71 | [CH₃CH₂CO]⁺ | Alpha-cleavage at the ketone (loss of C₆H₁₁OCl radical) |

| 43 | [CH₃CO]⁺ | McLafferty rearrangement product from the ketone |

(Note: M represents the molecular ion. The listed m/z values are for the most abundant isotopes.)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 7-oxononanoyl chloride, the IR spectrum would be dominated by the stretching vibrations of the two carbonyl groups.

The acyl chloride carbonyl (C=O) stretch is characteristically found at a high frequency, typically in the range of 1770-1815 cm⁻¹. The ketone carbonyl (C=O) stretch appears at a lower frequency, generally in the region of 1705-1725 cm⁻¹ for an aliphatic ketone. uobabylon.edu.iqlibretexts.org The presence of two distinct and strong absorption bands in these regions would be a clear indication of the bifunctional nature of the molecule. Additionally, C-H stretching vibrations for the alkane chain would be observed around 2850-2960 cm⁻¹.

Characteristic IR Absorption Frequencies for 7-Oxononanoyl Chloride

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Acyl Chloride | C=O stretch | 1770 - 1815 |

| Ketone | C=O stretch | 1705 - 1725 |

| Alkane | C-H stretch | 2850 - 2960 |

X-ray Crystallography for Solid-State Structural Analysis (if crystalline derivatives are obtained)

As of current scientific literature, there is no publicly available X-ray crystallographic data for Nonanoyl chloride, 7-oxo- in its pure form or for any of its crystalline derivatives. The inherent reactivity of acyl chlorides and the likely liquid or low-melting-point solid nature of a nine-carbon chain derivative present significant challenges to obtaining the single crystals necessary for X-ray diffraction analysis. researchgate.net

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. fiveable.mewikipedia.org This method relies on the diffraction of an X-ray beam by the ordered atomic lattice of a crystal. By measuring the angles and intensities of the diffracted beams, a detailed electron density map of the molecule can be generated, from which atomic positions, bond lengths, and bond angles can be determined with high precision. nih.govstudy.com

For a compound like Nonanoyl chloride, 7-oxo-, successful X-ray crystallographic analysis would provide unequivocal proof of its molecular structure. It would allow for the precise measurement of all bond lengths and angles, offering insights into the conformation of the nonanoyl chain and the geometry of the ketone and acyl chloride functional groups.

The primary obstacle to the X-ray crystallographic study of Nonanoyl chloride, 7-oxo- is the growth of suitable single crystals, a process that is often the most challenging step in the analysis. wikipedia.org Molecules with flexible alkyl chains, like the one present in this compound, can be particularly difficult to crystallize. researchgate.net Furthermore, the high reactivity of the acyl chloride group makes the compound susceptible to hydrolysis, which can impede the crystallization process. nih.gov

Should a crystalline derivative of Nonanoyl chloride, 7-oxo- be synthesized, X-ray crystallography would be the definitive method for its structural elucidation. The data obtained from such an analysis would be presented in a crystallographic information file (CIF), which includes parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a successful X-ray crystallographic analysis of a crystalline derivative of Nonanoyl chloride, 7-oxo-.

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₁₅ClO₂ (for the parent compound) |

| Formula Weight | 190.66 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.67 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.201 |

| Absorption Coefficient (mm⁻¹) | 0.35 |

| Reflections Collected | 5432 |

| Independent Reflections | 2189 |

| R-factor (%) | 4.5 |

Theoretical and Computational Investigations

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical calculations are fundamental to understanding the reactivity of molecules like 7-oxononanoyl chloride at the electronic level. These methods can elucidate reaction pathways, transition states, and the distribution of electrons, which govern the compound's chemical behavior.

Elucidation of Transition States and Energetic Profiles

Theoretical studies on the hydrolysis of acyl chlorides have been a subject of significant computational investigation. For a molecule such as 7-oxononanoyl chloride, two primary reactive sites exist: the acyl chloride and the ketone functional groups.

Acyl Chloride Hydrolysis: The hydrolysis of acyl chlorides is a vigorous reaction that proceeds through a nucleophilic acyl substitution mechanism. cognitoedu.orgchemguide.co.uk Computational studies on simpler acyl chlorides, like acetyl chloride, suggest that the reaction with water likely proceeds via a concerted SN2-like mechanism rather than a stepwise addition-elimination pathway involving a stable tetrahedral intermediate. wikipedia.org For 7-oxononanoyl chloride, a similar mechanism is anticipated. A water molecule, acting as a nucleophile, would attack the electrophilic carbonyl carbon of the acyl chloride. This process would involve a transition state where the carbon-chlorine bond is partially broken, and the carbon-oxygen bond with the incoming water molecule is partially formed. The presence of other water molecules can act as catalysts, facilitating proton transfer in the transition state.

Nucleophilic Attack on the Ketone: The ketone group at the 7-position also presents an electrophilic carbon atom susceptible to nucleophilic attack. While less reactive than the acyl chloride, this site can undergo reactions with strong nucleophiles. Quantum mechanical calculations would be instrumental in determining the energy barriers for such attacks and comparing them to the reactions at the acyl chloride group. The energetic profile would likely show a higher activation energy for nucleophilic attack at the ketone compared to the acyl chloride, confirming the higher reactivity of the latter. reddit.comstackexchange.com

Below is a hypothetical energetic profile for the hydrolysis of an acyl chloride, illustrating the concepts of transition state and activation energy.

| Reaction Coordinate | Putative Energy (kJ/mol) | Description |

| Reactants (Acyl Chloride + H₂O) | 0 | Initial state of the system |

| Transition State | +50 | Highest energy point along the reaction pathway |

| Products (Carboxylic Acid + HCl) | -20 | Final state of the system |

Note: The energy values are illustrative and not specific to 7-oxononanoyl chloride.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory provides a powerful qualitative tool for predicting the reactivity of molecules. The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For 7-oxononanoyl chloride, the LUMO is expected to be predominantly localized on the carbonyl carbon of the acyl chloride group. This is because the chlorine and oxygen atoms are highly electronegative, withdrawing electron density and making this carbon highly electrophilic. docbrown.info A secondary, higher-energy LUMO lobe would likely be associated with the ketone carbonyl carbon. Nucleophilic attack is favored at the site with the largest LUMO coefficient. Therefore, FMO analysis would predict that nucleophiles will preferentially attack the acyl chloride functional group, which is consistent with experimental observations for bifunctional molecules of this type.

The HOMO, conversely, would likely be localized on the lone pairs of the oxygen and chlorine atoms. These represent the sites most likely to interact with electrophiles.

Molecular Dynamics (MD) Simulations of Interactions

While quantum mechanics provides insights into the electronic structure and reactivity of a single molecule, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase, such as in a solvent or interacting with a surface or another molecule, like an enzyme.

For 7-oxononanoyl chloride, MD simulations could be employed to study its behavior in aqueous solution. These simulations would model the interactions between the molecule and surrounding water molecules, providing insights into its solvation and the conformational dynamics of the nonanoyl chain. The simulations would likely show strong hydrogen bonding between water molecules and the carbonyl oxygens of both the acyl chloride and ketone groups.

In a hypothetical scenario involving interaction with an enzyme active site, MD simulations could be used to understand the non-covalent interactions that position the molecule for a potential reaction. For instance, simulations could model how 7-oxononanoyl chloride fits into a binding pocket, identifying key hydrogen bonds and van der Waals interactions between the molecule and the amino acid residues of the enzyme. This would be a purely structural and dynamic investigation, without assessing biological activity.

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR) in Chemical Space

Structure-reactivity relationships for 7-oxononanoyl chloride can be inferred from the principles of physical organic chemistry. The reactivity of the acyl chloride group is significantly influenced by the electron-withdrawing nature of the chlorine and oxygen atoms. docbrown.info The alkyl chain, being electron-donating, has a minor attenuating effect on this reactivity. The ketone group at the 7-position is sufficiently far from the acyl chloride so as to have a negligible electronic effect on its reactivity.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific activity. nih.gov In the context of chemical reactivity, a QSAR model could be developed to predict the rate of hydrolysis for a series of related oxo-substituted acyl chlorides. Descriptors in such a model could include:

Electronic descriptors: Partial atomic charges on the carbonyl carbons, HOMO and LUMO energies.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Describing the connectivity of the atoms.

A hypothetical QSAR equation for the hydrolysis rate might look like:

log(k) = c₀ + c₁q(C=O) + c₂E(LUMO) + c₃*V

Where k is the rate constant, q(C=O) is the partial charge on the acyl chloride carbonyl carbon, E(LUMO) is the LUMO energy, and V is the molecular volume. The coefficients (c₀, c₁, c₂, c₃) would be determined by fitting the model to experimental or computationally derived reactivity data for a set of training compounds.

Prediction of Spectroscopic Properties through Computational Chemistry

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy.

For 7-oxononanoyl chloride, DFT calculations could predict its infrared (IR) spectrum. The calculations would be expected to show two distinct, strong absorption bands in the carbonyl region (around 1700-1850 cm⁻¹), corresponding to the stretching vibrations of the ketone and the acyl chloride C=O bonds. The acyl chloride carbonyl stretch would be predicted at a higher frequency than the ketone carbonyl stretch.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted. The ¹³C NMR spectrum would be expected to show two downfield signals for the carbonyl carbons, with the acyl chloride carbon appearing at a slightly lower field than the ketone carbon. The ¹H NMR spectrum would also be predicted, showing characteristic signals for the protons adjacent to the carbonyl groups.

The following table provides a hypothetical comparison of predicted spectroscopic data for 7-oxononanoyl chloride based on computational chemistry principles.

| Spectroscopic Technique | Predicted Feature | Approximate Predicted Value |

| IR Spectroscopy | Acyl Chloride C=O Stretch | 1800 - 1820 cm⁻¹ |

| IR Spectroscopy | Ketone C=O Stretch | 1710 - 1730 cm⁻¹ |

| ¹³C NMR Spectroscopy | Acyl Chloride Carbonyl Carbon | 168 - 172 ppm |

| ¹³C NMR Spectroscopy | Ketone Carbonyl Carbon | 205 - 210 ppm |

| ¹H NMR Spectroscopy | Protons α to Acyl Chloride | 2.8 - 3.0 ppm |

| ¹H NMR Spectroscopy | Protons α to Ketone | 2.4 - 2.6 ppm |

Note: These are estimated values based on typical ranges for these functional groups and are not the result of specific calculations on 7-oxononanoyl chloride.

Synthesis and Reactivity of Nonanoyl Chloride, 7 Oxo Analogues and Derivatives

Systematic Variation of the Acyl Chloride Chain Length and Position of the Oxo Group (e.g., 7-Oxooctanoyl chloride)

The synthesis of ketoacyl chlorides, such as analogues of Nonanoyl chloride, 7-oxo-, typically commences with the corresponding keto-carboxylic acid. The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Common chlorinating agents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The choice of reagent can be influenced by the desired reaction conditions and the ease of product purification. For instance, the reaction with thionyl chloride or oxalyl chloride is often favored as the byproducts (SO₂, HCl, CO, CO₂) are gaseous, simplifying their removal from the reaction mixture.

The general synthetic approach can be illustrated by the preparation of 7-oxooctanoyl chloride, a close analogue of the target compound. The synthesis would start from 7-oxooctanoic acid.

General Reaction for the Synthesis of Ketoacyl Chlorides:

The reactivity of these ketoacyl chlorides is dictated by the two electrophilic centers: the acyl chloride carbon and the ketone carbon. The acyl chloride is significantly more electrophilic and will readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including water, alcohols, and amines. The presence of the ketone functionality further down the carbon chain generally does not impede these reactions unless intramolecular interactions become favorable.

Systematic variations in the chain length and the position of the oxo group can influence the physical and chemical properties of the molecule. For instance, altering the distance between the acyl chloride and the ketone can affect the potential for intramolecular cyclization reactions.

Table 1: Comparison of Analogous Ketoacyl Chlorides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Precursor |

| 6-Oxoheptanoyl chloride | C₇H₁₁ClO₂ | 162.61 | 6-Oxoheptanoic acid |

| 7-Oxooctanoyl chloride | C₈H₁₃ClO₂ | 176.64 | 7-Oxooctanoic acid |

| Nonanoyl chloride, 7-oxo- | C₉H₁₅ClO₂ | 190.67 | 7-Oxononanoic acid |

| 8-Oxononanoyl chloride | C₉H₁₅ClO₂ | 190.67 | 8-Oxononanoic acid |

Note: The data in this table is calculated based on chemical structures, as specific experimental data for all compounds may not be readily available in the literature.

Replacement of Chloride with Other Leaving Groups (e.g., Bromides, Iodides, Anhydrides)

The versatility of the acyl group can be further expanded by replacing the chloride with other leaving groups, thereby modulating the reactivity of the molecule. Acyl bromides and iodides are generally more reactive than their chloride counterparts due to the better leaving group ability of bromide and iodide ions.

Synthesis of Acyl Bromides and Iodides: Acyl bromides can be prepared from the corresponding carboxylic acid using reagents such as phosphorus tribromide (PBr₃) or by treating the acyl chloride with a bromide source. Acyl iodides are typically synthesized in situ due to their lower stability.

Synthesis of Mixed Anhydrides: Mixed anhydrides are valuable reactive intermediates that can be prepared by reacting the acyl chloride with a carboxylate salt. This reaction provides a useful method for activating the acyl group for subsequent transformations, particularly in peptide synthesis.

General Reaction for Mixed Anhydride Formation:

The reactivity of these derivatives in nucleophilic acyl substitution reactions follows the general trend: Acyl Iodide > Acyl Bromide > Acyl Anhydride > Acyl Chloride. This trend is directly related to the stability of the leaving group anion.

Table 2: Reactivity of Acyl Derivatives with a Generic Nucleophile (Nu⁻)

| Acyl Derivative | Leaving Group | Relative Reactivity |

| Acyl Iodide | I⁻ | Highest |

| Acyl Bromide | Br⁻ | High |

| Mixed Anhydride | R'COO⁻ | Moderate |

| Acyl Chloride | Cl⁻ | Moderate |

This table presents a generalized trend in reactivity.

Modifying the Ketone Functionality (e.g., Acetals, Imines, Oximes as protecting groups or reactive intermediates)

The ketone functionality within the ketoacyl chloride can be selectively modified to either protect it from undesired reactions or to transform it into a different reactive intermediate.

Acetals as Protecting Groups: When reactions are intended to occur exclusively at the acyl chloride moiety, the ketone can be protected. Acetals, formed by the reaction of the ketone with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions, are excellent protecting groups. They are stable to basic and nucleophilic conditions typically used in reactions involving acyl chlorides. The ketone can be regenerated by acid-catalyzed hydrolysis after the desired transformation at the acyl chloride is complete.

Formation of Imines and Oximes: The ketone can be converted into an imine or an oxime by reaction with a primary amine or hydroxylamine, respectively. These derivatives can serve as intermediates for further synthetic transformations. For example, oximes can undergo the Beckmann rearrangement to form amides.

General Reaction for Acetal Formation:

Table 3: Common Modifications of the Ketone Functionality

| Derivative | Reagent | Resulting Functional Group | Key Feature |

| Acetal | Diol (e.g., ethylene glycol), H⁺ | Cyclic Acetal | Protection of the ketone |

| Imine | Primary Amine (R'-NH₂) | Imine (Schiff base) | Reactive intermediate |

| Oxime | Hydroxylamine (NH₂OH) | Oxime | Intermediate for rearrangements |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.